

Application Notes and Protocols: YO-PRO-3 Staining for Flow Cytometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YO-PRO-3

Cat. No.: B15552239

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Audience: Researchers, scientists, and drug development professionals.

Introduction

YO-PRO-3 is a far-red fluorescent, cell-impermeant nucleic acid stain belonging to the carbocyanine dye family.[1][2][3] In its unbound state, the dye is essentially non-fluorescent.[4][5] However, upon entering a cell and intercalating with double-stranded DNA (dsDNA), its fluorescence quantum yield increases significantly.[1][5] This characteristic makes it a valuable probe for assessing cell viability and identifying cell death.

Healthy, viable cells with intact plasma membranes exclude **YO-PRO-3**. [1][6] During the later stages of apoptosis and necrosis, plasma membrane integrity becomes compromised, allowing the dye to enter the cell and bind to nucleic acids, producing a bright fluorescent signal.[1][2] This selective permeability forms the basis of its use in flow cytometry to quantify cell death. When used in combination with a second membrane-impermeant dye like Propidium Iodide (PI), which can only enter cells with severely compromised membranes (late apoptosis/necrosis), **YO-PRO-3** allows for the differentiation between live, apoptotic, and necrotic cell populations.[1][7]

Principle of Detection

The utility of **YO-PRO-3** in apoptosis and necrosis assays relies on the differential permeability of the plasma membrane during the process of cell death.

- **Live Cells:** The plasma membrane is intact and impermeable to **YO-PRO-3**. These cells exhibit little to no fluorescence.[\[1\]](#)[\[8\]](#)
- **Apoptotic Cells:** In the course of apoptosis, the plasma membrane becomes permeable to **YO-PRO-3** but remains largely intact, thus excluding larger dyes like Propidium Iodide (PI). [\[7\]](#) These cells will be **YO-PRO-3** positive and PI negative.[\[1\]](#)[\[8\]](#)
- **Late Apoptotic/Necrotic Cells:** In the final stages of apoptosis and in necrosis, the plasma membrane loses all integrity. This allows both **YO-PRO-3** and PI to enter the cell and stain the nucleus. These cells will be positive for both dyes.[\[1\]](#)[\[8\]](#)

By analyzing the fluorescence signals from both **YO-PRO-3** and PI, a cell population can be resolved into three distinct groups: live, apoptotic, and late apoptotic/necrotic.

Data Presentation

The key spectral and physical properties of **YO-PRO-3** are summarized below. Optimal concentrations and instrument settings should be determined empirically for specific cell types and experimental conditions.

Property	Value	Reference(s)
Excitation Maximum (DNA-bound)	612-613 nm	[8] [9] [10]
Emission Maximum (DNA-bound)	629-631 nm	[8] [9] [10]
Recommended Laser Line	594 nm (He-Ne) or 633 nm (He-Ne)	[6] [8]
Common Emission Filter	~660/20 nm bandpass filter (e.g., Cy [®] 5)	[1] [6]
Supplied Concentration	Typically 1 mM in DMSO	[1] [3]
Flow Cytometry Working Concentration	0.1 μ M - 1.0 μ M (100 nM is a common starting point)	[1] [11]

Experimental Protocols

This protocol describes the simultaneous use of **YO-PRO-3** and Propidium Iodide (PI) to differentiate between live, apoptotic, and necrotic cells via flow cytometry.

Materials:

- **YO-PRO-3** Iodide (1 mM in DMSO)[1]
- Propidium Iodide (PI) (1 mg/mL in water)[1]
- Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free[12]
- 1X Annexin-binding buffer (optional)[13]
- Cell suspension (e.g., Jurkat cells treated with an apoptosis-inducing agent)[1]
- Flow cytometer with appropriate laser lines (e.g., 488 nm for PI and 594/633 nm for **YO-PRO-3**) and emission filters[8]

Protocol:

1. Cell Preparation: a. Induce apoptosis in the desired cell line using a suitable method. It is critical to include both positive (treated) and negative (untreated) control samples.[1] b. Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).[1] c. Wash the cells once with cold PBS.[1] d. Resuspend the cell pellet in cold PBS or 1X binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[1][8]

2. Staining: a. To 1 mL of the cell suspension, add **YO-PRO-3** to a final concentration of 0.1 µM.[1][8] b. Add PI to a final concentration of 1.5 µM.[1][8] c. Gently vortex the cell suspension and incubate for 20-30 minutes on ice or at room temperature, protected from light.[1][8]

3. Data Acquisition: a. Analyze the stained cells by flow cytometry as soon as possible after staining.[1] For some applications, analysis can be performed without a wash step.[2][13] b. Excite the stained cells with the appropriate lasers (e.g., 488 nm or 561 nm for PI and 594 nm or 633 nm for **YO-PRO-3**).[1][8] c. Collect the fluorescence emission using appropriate filters:

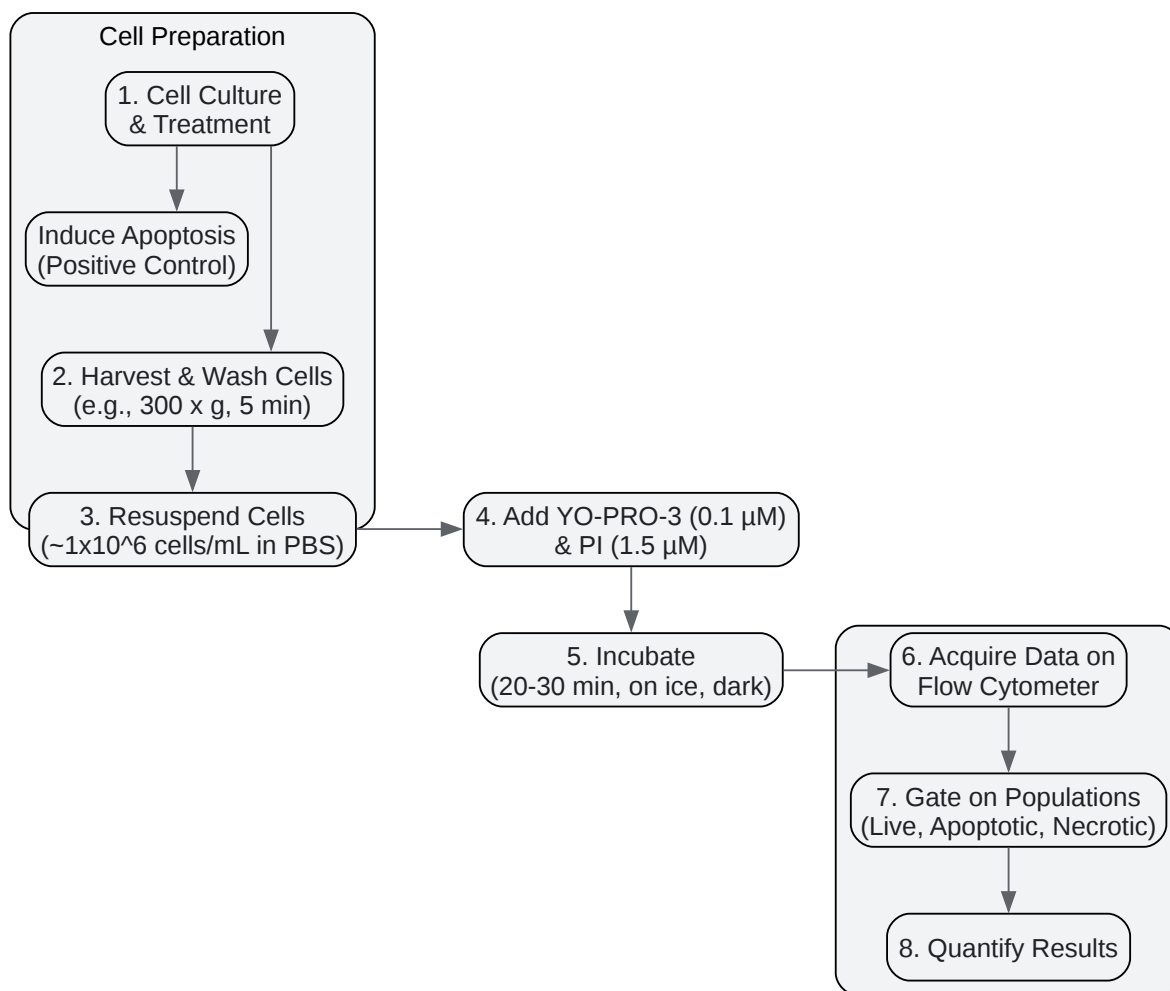
- **YO-PRO-3**: ~660/20 nm bandpass filter.[1]

- PI: ~610/20 nm or ~670 nm longpass filter.[\[1\]](#) d. Crucially, use unstained, **YO-PRO-3** only, and PI only stained cells to set up instrument settings, gates, and compensation correctly.[\[1\]](#)

Expected Results & Data Interpretation:

- Live Cells: Low fluorescence in both the **YO-PRO-3** and PI channels (double negative).[\[1\]](#)
- Apoptotic Cells: High **YO-PRO-3** fluorescence and low PI fluorescence (**YO-PRO-3** positive, PI negative).[\[1\]](#)
- Necrotic/Late Apoptotic Cells: High fluorescence in both the **YO-PRO-3** and PI channels (double positive).[\[1\]](#)

Mandatory Visualization



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Caption: Experimental workflow for analyzing cell viability using **YO-PRO-3** and PI in flow cytometry.

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